N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide is a synthetic compound featuring a benzothiophene moiety linked via a dimethylaminoethyl chain to an indole-2-carboxamide group. Its molecular formula is C21H21N3OS (inferred from , adjusted for structural differences), with a molecular weight of approximately 363.48 g/mol.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-24(2)19(16-13-26-20-10-6-4-8-15(16)20)12-22-21(25)18-11-14-7-3-5-9-17(14)23-18/h3-11,13,19,23H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBRTWNOYYDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and indole intermediates. One common synthetic route includes the following steps:
Preparation of 1-benzothiophene-3-carboxylic acid: This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Formation of the indole intermediate: The indole-2-carboxylic acid can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with pyruvic acid.
Coupling reaction: The benzothiophene and indole intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indole-2-Carboxamide Derivatives
Key Compounds :
- N-(Benzoylphenyl)-1H-indole-2-carboxamides (): Synthesized via coupling reactions between ethyl-1H-indole-2-carboxylate and aminobenzophenones. These compounds demonstrate potent antihypertriglyceridemic activity, attributed to the indole-2-carboxamide scaffold and aromatic substituents .
- N-Cyclopropyl-1H-indole-2-carboxamide (): A simplified analog with a cyclopropyl group replacing the benzothiophene and dimethylaminoethyl chain. This modification reduces molecular weight (C12H12N2O, ~208.24 g/mol) and may alter bioavailability .
Structural Insights :
- The target compound’s indole-2-carboxamide group is critical for binding interactions, as seen in antihypertriglyceridemic analogs.
Benzothiophene-Containing Analogs
Key Compound :
- N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide (): Replaces the indole-2-carboxamide with a difluorobenzamide group. Molecular formula: C19H18F2N2OS (360.4 g/mol). The benzothiophene and dimethylaminoethyl groups are retained, but the lack of an indole moiety likely shifts pharmacological targets. No bioactivity data are provided, but fluorinated aromatic groups often enhance metabolic stability .
Comparison :
Dimethylaminoethyl-Substituted Compounds
Key Compounds :
- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) (): Features a dimethylaminoalkyl chain and carboxamide group. Molecular weight: 309.79 g/mol.
- Diethyl (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)phosphonate (): Shares the dimethylaminoethyl-indole motif but includes a phosphonate group. Molecular formula: C15H22N2O3P (318.32 g/mol). The phosphonate may enhance solubility or mimic phosphate-containing biomolecules .
Functional Implications :
- The dimethylaminoethyl group in the target compound likely enhances solubility and enables interactions with cationic binding sites (e.g., GPCRs or ion channels).
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Pharmacological Profiles of Selected Analogs
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 307.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits a multifaceted mechanism of action. It primarily interacts with various biological targets, including:
- Indoleamine 2,3-dioxygenase (IDO) : Inhibitors of IDO are known to enhance immune responses against tumors. The indole structure in the compound is critical for this activity, as it mimics natural substrates and competes for the enzyme's active site .
- Protein Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. For instance, it can inhibit protein kinase C (PKC), which plays a significant role in inflammatory processes .
Antitumor Activity
Several studies have highlighted the antitumor properties of this compound:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value of 0.003 µM against HeLa cells, indicating potent antitumor activity .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor regression and improved survival rates compared to controls. Its ability to modulate immune responses enhances its efficacy in vivo .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.003 |
| A375 | 0.016 |
| MCF7 | 0.025 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects through the inhibition of PKC and other inflammatory mediators:
- Murine Models : Inflammation models showed that the compound reduced edema and neutrophil infiltration significantly compared to untreated groups .
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
